1-(Difluoromethoxy)-8-fluoronaphthalene
Description
Significance of Fluorinated Organic Molecules in Contemporary Chemical Research
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical research. The high electronegativity of fluorine, combined with its relatively small size, imparts unique properties to the parent molecule. acs.org These modifications can include increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which are highly desirable in the development of new drugs and functional materials. smolecule.com For instance, an estimated 20% of all pharmaceuticals contain fluorine, highlighting the profound impact of organofluorine chemistry on medicine. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the thermal and chemical stability of fluorinated compounds. acs.org
The introduction of fluorinated substituents, such as the difluoromethoxy group (-OCF₂H), has become a valuable strategy in medicinal chemistry. This group can act as a bioisostere for other functional groups, influencing the conformation and electronic environment of a molecule to improve its biological activity and pharmacokinetic profile. nih.gov
Overview of Naphthalene (B1677914) as a Core Scaffold in Organic Synthesis
Naphthalene, a simple polycyclic aromatic hydrocarbon, has long been a fundamental building block in organic synthesis. researchgate.net Its fused two-ring system provides a larger surface area and greater structural rigidity compared to a single benzene (B151609) ring, making it an attractive scaffold for a variety of applications. researchgate.net Naphthalene derivatives are found in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netsigmaaldrich.com
The reactivity of the naphthalene ring allows for a diverse range of chemical transformations, enabling the introduction of various functional groups at specific positions. rsc.org The ability to create complex, three-dimensional structures based on the naphthalene framework has made it a privileged scaffold in the design of new therapeutic agents and advanced materials. sigmaaldrich.comchemicalbook.com The unique electronic properties and the potential for multiple substitution patterns make naphthalene a versatile platform for creating novel molecular entities. youtube.com
Structural Elucidation and Positional Isomerism of 1-(Difluoromethoxy)-8-fluoronaphthalene
This compound is a disubstituted naphthalene derivative with the chemical formula C₁₁H₇F₃O. The substituents, a difluoromethoxy group and a fluorine atom, are located at the 1- and 8-positions, also known as the peri-positions. This specific arrangement leads to significant steric and electronic interactions between the two substituents, which are held in close proximity by the rigid naphthalene backbone. acs.org
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be crucial for confirming the connectivity and spatial arrangement of the atoms. In the ¹H NMR spectrum, the proton of the difluoromethoxy group would appear as a characteristic triplet due to coupling with the two fluorine atoms. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom at the 8-position. The ¹⁹F NMR would show two distinct signals, one for the fluorine atom and another for the difluoromethoxy group, with their respective couplings providing further structural information.
Positional isomerism is a key feature of substituted naphthalenes. For a disubstituted naphthalene with two different substituents, there are 14 possible positional isomers. The specific placement of the difluoromethoxy and fluoro groups at the 1 and 8 positions in this compound distinguishes it from its other potential isomers, such as 1-(difluoromethoxy)-4-fluoronaphthalene. This precise substitution pattern is critical in defining the molecule's unique chemical and physical properties, which are influenced by the through-space interactions of the peri-substituents.
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-8-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H |
InChI Key |
UGAMLWAQPIRPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Difluoromethoxy 8 Fluoronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(Difluoromethoxy)-8-fluoronaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
High-Resolution ¹H NMR for Proton Environment Analysis
High-resolution ¹H NMR spectroscopy provides precise information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other active nuclei. In the case of this compound, the ¹H NMR spectrum is expected to be characterized by signals from the six aromatic protons on the naphthalene (B1677914) core and the single proton of the difluoromethoxy group.
The six aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, a characteristic range for naphthalene systems. chemicalbook.com The specific chemical shifts and coupling patterns would be influenced by the positions of the fluorine and difluoromethoxy substituents. The proton on the difluoromethoxy group (-OCHF₂) is anticipated to produce a distinct signal, a triplet, due to coupling with the two adjacent fluorine atoms (a ²JH-F coupling). This triplet would likely appear in the region of δ 6.5-7.5 ppm. The integration of the signals would confirm the presence of six aromatic protons and one methoxy (B1213986) proton.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Naphthalene H | 7.0 - 8.5 | m (multiplet) | Various JH-H and JH-F |
| -OCH F₂ | 6.5 - 7.5 | t (triplet) | ²JH-F ≈ 70-80 Hz |
¹⁹F NMR Spectroscopy for Fluorine Nuclei Characterization and Quantitative Analysis
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. huji.ac.il For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.
The fluorine atom attached to the naphthalene ring at the C-8 position would produce one signal. Its chemical shift would be indicative of an aryl fluoride (B91410). ucsb.edu This signal would likely appear as a multiplet due to couplings with nearby aromatic protons. The two fluorine atoms of the difluoromethoxy group are chemically equivalent and would give rise to a single signal. This signal would be split into a doublet due to coupling with the single proton of the methoxy group (²JF-H), with a coupling constant similar to that observed in the ¹H NMR spectrum. ucsb.edu Quantitative ¹⁹F NMR could be employed to confirm the 1:2 ratio of the two fluorine environments. huji.ac.il
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Ar-F | -110 to -130 | m (multiplet) | Various JF-H |
| -OCHF ₂ | -80 to -100 | d (doublet) | ²JF-H ≈ 70-80 Hz |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, the spectrum would reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment. The molecule possesses 11 carbon atoms, and due to the asymmetry introduced by the substituents, 11 distinct signals are expected in the ¹³C NMR spectrum.
The ten carbons of the naphthalene ring would resonate in the aromatic region (δ 110-160 ppm). The carbon atoms directly bonded to the fluorine atom (C-8) and the difluoromethoxy group (C-1) would exhibit characteristic splitting patterns due to C-F coupling. The C-8 signal would appear as a doublet with a large one-bond coupling constant (¹JC-F), while other aromatic carbons may show smaller, long-range couplings. The carbon of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), typically in the range of δ 110-120 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Naphthalene C (10 signals) | 110 - 160 | s or d (due to C-F coupling) |
| -OC HF₂ | 110 - 120 | t (triplet) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons on each of the naphthalene rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu HSQC would allow for the unambiguous assignment of each protonated aromatic carbon by linking the previously discussed ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for identifying the placement of substituents. Key correlations would include those from the -OCHF₂ proton to the C-1 carbon and adjacent carbons (C-2 and C-9), and from the aromatic protons to neighboring carbons, which would definitively confirm the substitution pattern on the naphthalene core.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. thermofisher.com For this compound, with a molecular formula of C₁₁H₇F₃O, HRMS would be used to measure the exact mass of the molecular ion. ufl.edu This experimental value can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. nih.gov
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Predicted Experimental Mass |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₈F₃O⁺ | 229.0522 | ~229.0522 (within 5 ppm) |
| [M+Na]⁺ | C₁₁H₇F₃ONa⁺ | 251.0341 | ~251.0341 (within 5 ppm) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound (Molecular Formula: C₁₁H₇F₃O), the analysis would begin with the ionization of the molecule, likely forming a molecular ion [M]⁺• or a protonated molecule [M+H]⁺ depending on the ionization method used (e.g., electron ionization or electrospray ionization).
The subsequent collision-induced dissociation (CID) of the precursor ion would be expected to yield a series of fragment ions that provide clues about the molecule's connectivity. Based on the structure, plausible fragmentation pathways would involve the cleavage of the difluoromethoxy group and losses of fluorine atoms.
Expected Fragmentation Pathways:
A primary fragmentation event would likely be the loss of the difluoromethoxy group as a radical (•OCHF₂) or through rearrangements. Another expected fragmentation is the loss of a fluorine atom from the naphthalene ring. The stability of the naphthalene ring system would likely lead to fragment ions where the core aromatic structure is preserved.
Hypothetical MS/MS Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 212.04 | 193.03 | 19.01 | [C₁₁H₇F₂O]⁺ |
| 212.04 | 145.04 | 67.00 | [C₁₀H₇F]⁺ |
| 193.03 | 165.04 | 28.00 | [C₉H₅F₂]⁺ (Loss of CO) |
This table is hypothetical and illustrates expected fragmentation patterns. Actual experimental data is required for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Both GC-MS and LC-MS are indispensable tools for separating components of a mixture and identifying them based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS):
For a volatile compound like this compound, GC-MS would be a suitable method for purity assessment. The sample would be vaporized and passed through a capillary column, where it would be separated from any impurities based on boiling point and interactions with the stationary phase. The retention time would be a characteristic of the compound under specific GC conditions. The coupled mass spectrometer would then provide mass spectra of the eluting components, allowing for the confirmation of the main peak as the target compound and the identification of any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that can be used for both volatile and non-volatile compounds. For this compound, reversed-phase HPLC coupled with a mass spectrometer would be a common approach. This would allow for the separation of the compound from non-volatile impurities or reaction byproducts. The resulting chromatogram would show a peak for the target compound, and the mass spectrum would confirm its identity. LC-MS is particularly useful for analyzing complex mixtures and reaction monitoring.
Purity Analysis Data Table:
| Technique | Parameter | Expected Value | Purpose |
| GC-MS | Retention Time | Compound-specific | Identification |
| Purity (Area %) | >95% (for a pure sample) | Purity Assessment | |
| LC-MS | Retention Time | Compound-specific | Identification |
| [M+H]⁺ or [M-H]⁻ | 213.05 or 211.03 | Mass Confirmation |
This table represents typical data obtained from purity analysis and would need to be populated with experimental results.
Other Spectroscopic Methods for Molecular Structure Confirmation
Beyond mass spectrometry, other spectroscopic techniques provide complementary information crucial for a comprehensive structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250-1000 | C-O-C stretch | Aryl ether |
| ~1200-1000 | C-F stretch | Fluoroalkane & Aryl fluoride |
This table is based on typical IR absorption ranges for the expected functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is characterized by several bands corresponding to π → π* transitions. The substitution with a difluoromethoxy and a fluoro group would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. These shifts (bathochromic or hypsochromic) would provide insight into the electronic effects of the substituents.
Expected UV-Vis Absorption Data:
| Solvent | λ_max (nm) | Transition |
| Ethanol | ~220, ~280, ~320 | π → π* |
The λ_max values are estimations based on the naphthalene chromophore and would need experimental verification.
X-ray Crystallography for Solid-State Structure Determination (if applicable to related derivatives)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. While obtaining a suitable single crystal of this compound itself might be challenging, the analysis of crystalline derivatives can provide invaluable structural insights.
Should a crystalline derivative be synthesized and analyzed, the resulting data would confirm the connectivity of the atoms and provide detailed information about the conformation of the difluoromethoxy group and the planarity of the naphthalene ring. This technique would be the ultimate confirmation of the molecule's structure.
Hypothetical Crystallographic Data Table for a Derivative:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Specific values |
| α, β, γ (°) | Specific values |
| Z (molecules/unit cell) | e.g., 4 |
This table illustrates the type of data obtained from an X-ray crystallographic analysis.
Computational Chemistry Approaches to 1 Difluoromethoxy 8 Fluoronaphthalene: Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. imperial.ac.ukchemrxiv.org DFT calculations are employed to determine the electronic ground-state properties of 1-(Difluoromethoxy)-8-fluoronaphthalene, providing fundamental insights into its stability and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, a key structural feature is the presence of two bulky substituents on adjacent "peri" positions (C1 and C8) of the naphthalene (B1677914) core. This proximity introduces significant steric hindrance, which can lead to distortions from an ideal planar naphthalene structure.
DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can predict the optimized bond lengths, bond angles, and dihedral angles. researchgate.net The analysis would likely reveal an out-of-plane deviation of the C-O and C-F bonds to alleviate steric strain. Conformational analysis focuses on the rotation around the C(1)-O bond of the difluoromethoxy group. nih.gov Due to steric clashes with the fluorine atom at the C8 position, the rotation of the -OCHF₂ group is expected to be highly restricted, resulting in a distinct, stable conformer.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents hypothetical, representative data for illustrative purposes.
| Parameter | Predicted Value | Comparison with Naphthalene |
|---|---|---|
| C(1)-C(9) Bond Length | 1.43 Å | Longer |
| C(8)-C(9) Bond Length | 1.42 Å | Longer |
| C(1)-O Bond Length | 1.37 Å | N/A |
| C(8)-F Bond Length | 1.36 Å | N/A |
| ∠C(2)-C(1)-C(9) | 118.5° | Distorted |
| ∠C(7)-C(8)-C(9) | 119.0° | Distorted |
| Dihedral ∠O-C(1)-C(9)-C(8) | 10.5° | Non-planar |
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
For this compound, both the -F and -OCHF₂ groups are strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. rsc.org This lowering of orbital energies suggests a reduced nucleophilicity but potentially enhanced electrophilicity. The HOMO-LUMO gap can also be modulated, influencing the molecule's kinetic stability. FMO analysis provides visualizations of these orbitals, showing their distribution across the naphthalene system and indicating likely sites for electrophilic or nucleophilic attack. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical, representative data for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.05 | 5.10 |
Transition State Localization and Reaction Pathway Mapping
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate. For this compound, one could investigate reactions such as electrophilic aromatic substitution.
The process involves proposing a reaction pathway and then using specialized algorithms to find the TS geometry. researchgate.net Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can map the full pathway from reactants to products, providing a detailed picture of the reaction mechanism. The electron-withdrawing nature of the substituents would be expected to deactivate the naphthalene ring towards electrophilic attack, resulting in a higher predicted activation energy compared to naphthalene itself.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. uci.edunih.gov It is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govrsc.org
For this compound, TD-DFT calculations can predict the energies of the lowest-lying singlet excited states (S₁, S₂, etc.) and the probability of transitions from the ground state (S₀) to these excited states. The primary electronic transitions in naphthalene derivatives are typically π → π* in nature. The substitution with fluoro and difluoromethoxy groups can shift the absorption maxima (λₘₐₓ) and alter the intensity of these transitions compared to the parent naphthalene. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. nii.ac.jpresearchgate.net
Table 3: Predicted Electronic Transitions using TD-DFT This table presents hypothetical, representative data for illustrative purposes.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 4.10 | 302 | 0.08 |
| S₀ → S₂ | 4.45 | 278 | 0.45 |
Molecular Dynamics Simulations (if applicable for conformational flexibility)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes and conformational flexibility. nih.gov While this compound is a relatively rigid molecule, MD simulations could be applicable for studying the conformational dynamics of the difluoromethoxy group, especially in different solvent environments.
An MD simulation would involve placing the molecule in a simulated box, often with explicit solvent molecules, and solving Newton's equations of motion for every atom in the system. rsc.org The resulting trajectory provides a detailed movie of molecular motion. For this compound, MD could reveal the preferred orientation of the -OCHF₂ group, the frequency of rotation around the C-O bond, and how intermolecular interactions (e.g., with a solvent) might influence its conformational landscape. nih.gov
Quantum Chemical Characterization of Fluorine Effects on Aromatic Systems
The collective results from DFT, TD-DFT, and MD simulations provide a comprehensive quantum chemical characterization of how fluorine substitution impacts the naphthalene aromatic system. The introduction of fluorine and a difluoromethoxy group induces several key changes:
Geometric Effects : Steric repulsion between the peri-substituents forces the naphthalene core to deviate from planarity, which can affect aromaticity and molecular packing in the solid state.
Spectroscopic Effects : The perturbation of the π-electron system by the fluorine substituents modifies the energies of the excited states, leading to shifts in the absorption and emission spectra as predicted by TD-DFT. nih.gov
Conformational Effects : The presence of the C8-fluorine atom severely restricts the conformational freedom of the difluoromethoxy group, a phenomenon that can be explored in detail with conformational analysis and MD simulations. nih.gov
These computational insights are crucial for rationalizing the observed properties of fluorinated aromatic compounds and for designing new molecules with tailored electronic and photophysical characteristics. nih.gov
Emerging Research Avenues and Future Directions in the Study of 1 Difluoromethoxy 8 Fluoronaphthalene and Complex Fluorinated Aromatics
Development of Novel and Sustainable Synthetic Reagents for Fluorination and Difluoromethoxylation
The synthesis of fluorinated molecules, including complex aromatics like 1-(Difluoromethoxy)-8-fluoronaphthalene, is critically dependent on the availability of effective fluorinating and difluoromethoxylating reagents. Historically, the harsh conditions and limited availability of reagents posed significant challenges. numberanalytics.com However, recent decades have seen substantial progress in developing new reagents that are milder, more selective, and efficient. numberanalytics.com
A significant area of focus is the development of sustainable reagents. The traditional reliance on reagents derived from less abundant or environmentally impactful sources is being addressed through innovative approaches. For instance, the development of HF-based reagents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)•(HF)x and KHSO4•(HF)x represents a step towards more accessible and potentially greener alternatives. chinesechemsoc.org
For difluoromethoxylation, researchers have developed redox-active reagents that can be used in photoredox catalysis for the direct C-H difluoromethoxylation of (hetero)arenes. rsc.org This method is notable for its operational simplicity and use of bench-stable reagents at room temperature, offering a more sustainable and accessible route to difluoromethoxylated compounds. rsc.org
Table 1: Examples of Modern Fluorinating and Difluoromethoxylating Reagents
| Reagent Type | Example Reagent | Key Features |
|---|---|---|
| Deoxyfluorinating | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) | High thermal stability and resistance to aqueous hydrolysis. tcichemicals.com |
| Deoxyfluorinating | 2-Pyridinesulfonyl fluoride (B91410) (PyFluor) | Inexpensive and thermally stable. chinesechemsoc.org |
| Deoxyfluorinating | 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) | All-carbon scaffold. chinesechemsoc.org |
| Electrophilic Trifluoromethylating | Trifluoromethyl thianthrenium triflate (TT-CF3⁺OTf–) | Conveniently accessible in a single step. researchgate.net |
Exploration of Unconventional Reactivity and Catalytic Systems for C-F Bond Formation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. acs.org Overcoming this has been a major focus of research, leading to the exploration of unconventional reactivity and novel catalytic systems. researchgate.net
Transition metal catalysis has emerged as a powerful tool for C–F bond activation. thieme-connect.comelsevierpure.com Metals such as palladium, nickel, copper, and cobalt have been successfully employed in catalytic cycles to functionalize C-F bonds. acs.orgnih.gov For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of monofluoroalkenes from gem-difluoroalkenes, a transformation of particular importance in medicinal chemistry. acs.org These reactions often rely on the formation of a strong metal-fluoride bond as the thermodynamic driving force. acs.org
N-Heterocyclic carbenes (NHCs) and organophosphines have also been utilized as catalysts to activate C-F bonds in acyl fluorides, enabling a range of transformations including acylation, arylation, and even fluorination. thieme-connect.comelsevierpure.com Furthermore, recent advancements have demonstrated the functionalization of C-F bonds at temperatures as low as -78 °C using organoaluminum reagents, showcasing a reversal of traditional reactivity patterns and high chemoselectivity. acs.org
Mechanistic Studies of Cascade Reactions and Complex Transformations Involving Fluorinated Intermediates
Cascade reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. qsstudy.comuni-muenster.de The study of these complex reactions involving fluorinated intermediates is crucial for understanding and optimizing the synthesis of intricate molecules.
Researchers have developed cascade reactions that allow for multiple fluorination steps to proceed sequentially, generating di- and tri-fluorinated molecules in a single operation. qsstudy.comuni-muenster.de This "molecular origami" approach, often employing inexpensive organic catalysts, allows for the manipulation of simple starting materials into complex fluorinated products. qsstudy.comuni-muenster.de
Mechanistic studies of these cascades are revealing the intricate pathways involved. For example, density functional theory (DFT) calculations have been used to elucidate the mechanism of benzyne (B1209423) formation from a Kobayashi precursor, a key step in some aryne-based cascade reactions. researchgate.net These studies show the process involves a fluoride ion attack, formation of a pentacoordinated silicon ate complex, and subsequent triflate dissociation. researchgate.net Understanding these mechanisms is essential for controlling the regioselectivity and chemodivergence of such reactions, where the choice of fluoride source can dictate the final product. acs.org
Rational Design of Fluorinated Scaffolds for Advanced Materials Research
The incorporation of fluorine into aromatic systems, creating fluorinated scaffolds, significantly alters their physical and chemical properties, making them highly desirable for advanced materials. numberanalytics.comnumberanalytics.com Fluorinated aromatics are used in the synthesis of fluoropolymers like polytetrafluoroethylene (PTFE), known for their high thermal stability and chemical resistance. numberanalytics.com They are also integral to the development of materials for organic light-emitting diodes (OLEDs). numberanalytics.com
The rational design of these scaffolds leverages the unique electronic and steric effects of fluorine substitution. Fluorine's high electronegativity can withdraw electron density from the aromatic ring, influencing its reactivity and stability. numberanalytics.com The addition of fluorine atoms can also lead to what has been termed "fluoromaticity," where the contribution of fluorine's lone pairs to the π-system can enhance the aromatic character and stability of the ring. acs.org This increased stability is a key factor in the high thermostability and chemical resistance of polymers containing fluorinated aromatic units. acs.org
Computational studies play a vital role in the design of these materials, allowing for the prediction of electronic structures, stabilities, and reactivities of fluorinated aromatic compounds. digitellinc.com This predictive power enables the targeted synthesis of materials with specific, desirable properties.
Integration of Machine Learning and Computational Chemistry in Fluorinated Molecule Design and Synthesis
The vast chemical space of possible fluorinated molecules presents a significant challenge for traditional discovery methods. To address this, machine learning and computational chemistry are being increasingly integrated into the design and synthesis process. nih.gov
Computational chemistry provides a powerful tool for understanding the fundamental properties of fluorinated compounds. For instance, it can predict how the position of fluorine atoms on an aromatic ring affects the molecule's stability and aromaticity. digitellinc.com This knowledge is crucial for designing molecules with desired characteristics.
Machine learning algorithms can analyze large datasets of chemical reactions and properties to predict the outcomes of new synthetic routes and identify promising candidate molecules. This data-driven approach has the potential to accelerate the discovery of new drugs and materials by guiding experimental efforts towards the most promising avenues. nih.gov For example, data science has guided the development of deoxyfluorination reagents with enhanced reactivity, practicality, and safety.
Addressing Challenges in the Scalable Synthesis of Complex Fluorinated Molecules
While significant progress has been made in the laboratory-scale synthesis of complex fluorinated molecules, scaling these processes for industrial production presents a distinct set of challenges. numberanalytics.comnumberanalytics.com These include the cost and availability of reagents, the need for specialized equipment to handle potentially hazardous materials, and ensuring the efficiency and selectivity of reactions on a large scale. acs.orgnih.gov
One of the primary hurdles is the supply chain for fluorine itself, which originates mainly from calcium fluoride. acs.org The development of more efficient and atom-economical fluorination methods is crucial for sustainable large-scale production. numberanalytics.com
Continuous flow synthesis is a promising approach to address some of these scalability challenges. google.com This technology offers improved heat and mass transfer, enhanced safety, and the potential for more consistent product quality compared to traditional batch processes. numberanalytics.com The development of full continuous flow processes for the synthesis of fluorine-containing aromatic hydrocarbons demonstrates the potential of this technology to make the production of these valuable compounds more efficient and safer. google.com
Furthermore, collaborations between academia and industry are proving fruitful in tackling the challenges of process scale-up. nih.gov These partnerships facilitate the development of cost-effective reagents and robust synthetic methods suitable for large-scale applications. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-Fluoronaphthalene |
| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride |
| 2-Pyridinesulfonyl fluoride |
| 3,3-difluoro-1,2-diarylcyclopropenes |
| Trifluoromethyl thianthrenium triflate |
| Polytetrafluoroethylene |
| Nafenopin |
| 5-fluorouracil |
| Fluoxetine |
| (S)-4[18F]fluorogluthetimide |
| N-fluorobenzenesulfonimide |
| Selectfluor |
| Cesium fluoride |
| Potassium fluoride |
| Tetrabutylammonium chloride |
| Tetrabutylammonium fluoride |
| Tetramethylammonium fluoride |
| Hexafluorobenzene |
| Perfluoropyridine |
| Perfluoropyrimidine |
| Perfluoropyridazine |
| Perfluoropyrazine |
| Phenyl-N-triflylimino-λ3-iodane |
Q & A
Basic: What are the standard synthesis protocols for 1-(Difluoromethoxy)-8-fluoronaphthalene, and how is purity validated?
Answer:
The synthesis typically involves sequential fluorination and difluoromethoxylation of naphthalene derivatives. A common approach includes:
Electrophilic substitution : Introducing fluorine at the 8-position using fluorinating agents like Selectfluor® under anhydrous conditions.
Difluoromethoxylation : Reaction with chlorodifluoromethane (ClCF₂H) or similar reagents in the presence of a base (e.g., KOH) to install the difluoromethoxy group at the 1-position .
Validation :
- NMR spectroscopy (¹⁹F and ¹H) confirms regioselectivity and absence of positional isomers.
- Mass spectrometry (MS) verifies molecular weight (e.g., expected [M+H]⁺ = 213.07 for C₁₁H₇F₃O).
- HPLC with UV detection ensures purity (>98%) .
Basic: What spectroscopic techniques are critical for structural elucidation of fluorinated naphthalenes like this compound?
Answer:
- ¹⁹F NMR : Identifies fluorine environments (e.g., difluoromethoxy group at δ -80 to -85 ppm, aromatic fluorine at δ -110 to -120 ppm).
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for confirming anti/syn configurations in the naphthalene core .
- IR spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
Advanced: How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nature of fluorine and difluoromethoxy groups:
- Reduces electron density at adjacent carbons, hindering electrophilic substitution but enabling nucleophilic aromatic substitution (e.g., with Grignard reagents).
- Enhances stability of intermediates in Suzuki-Miyaura couplings by polarizing the C-F bond, facilitating transmetalation with Pd catalysts .
Methodological Note : Use Pd(PPh₃)₄ and Cs₂CO₃ in THF for optimal coupling yields (~70–80%) .
Advanced: How can contradictory data on biological activity be resolved for fluorinated naphthalenes?
Answer: Contradictions often arise from substituent positioning or assay variability . Strategies include:
Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., 1-(Difluoromethoxy)-4-fluoronaphthalene vs. 8-fluoro isomer) using standardized assays (e.g., enzyme inhibition IC₅₀).
Metabolic stability assays : Assess CYP450 interactions via liver microsomes to rule out false negatives from rapid degradation .
Computational docking : Predict binding modes to targets (e.g., kinases) using DFT-optimized geometries to explain activity differences .
Advanced: What methodologies optimize regioselectivity in difluoromethoxylation reactions?
Answer:
- Solvent control : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and direct substitution to the 1-position.
- Directing groups : Install temporary groups (e.g., boronic esters) at the 8-position to block competing reactions .
- Kinetic monitoring : In situ ¹⁹F NMR tracks reaction progress to minimize over-fluorination .
Basic: What are the key physicochemical properties relevant to drug design?
Answer:
| Property | Value/Behavior | Relevance |
|---|---|---|
| LogP | ~2.5–3.0 | Predicts blood-brain barrier penetration . |
| Aqueous solubility | <0.1 mg/mL | Informs formulation strategies (e.g., nanoemulsions) . |
| Thermal stability | Decomposes at >250°C | Guides storage conditions . |
Advanced: How do computational models predict metabolic pathways for this compound?
Answer:
- DFT calculations : Map electron densities to predict sites of oxidative metabolism (e.g., CYP3A4-mediated defluorination).
- Machine learning : Train models on fluorinated compound databases to forecast clearance rates and toxic metabolites .
Validation : Compare in silico results with in vitro hepatocyte assays .
Advanced: What analytical challenges arise in detecting environmental degradation products?
Answer:
- Low volatility : Requires LC-MS/MS over GC-MS for detection.
- Fluorinated fragments : Use high-resolution MS (HRMS) to distinguish between CF₂O⁻ and other isobaric ions .
Case Study : Degradation in soil shows persistence of difluoromethoxy groups, necessitating SPE extraction for recovery .
Basic: What safety protocols are essential for handling fluorinated naphthalenes?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF gas).
- PPE : Acid-resistant gloves and goggles during reactions with fluorinating agents .
- Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ before disposal .
Advanced: How does substituent position (1 vs. 8) affect photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
